molecular formula C8H13NOS2 B173304 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one CAS No. 138459-91-3

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

Cat. No.: B173304
CAS No.: 138459-91-3
M. Wt: 203.3 g/mol
InChI Key: QPFBZLPXTOTDIF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one: is an organic compound with the molecular formula C8H13NOS2 and a molecular weight of 203.33 g/mol It is a thiazolidine derivative, characterized by the presence of a thioxothiazolidine ring attached to a dimethylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one typically involves the reaction of 2,2-dimethylpropanoyl chloride with thiazolidine-2-thione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in the design and synthesis of bioactive molecules that can target specific biological pathways .

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and pharmaceuticals, particularly those targeting infectious diseases and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and other materials that require specific chemical properties .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one involves its interaction with specific molecular targets. The thioxothiazolidine ring can interact with enzymes and proteins, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, thereby exerting its biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 2,2-Dimethyl-1-(2-thioxo-1,3-thiazolidin-3-yl)-1-propanone
  • 2,2-Dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one
  • 3-(Trimethylacetyl)-1,3-thiazolidine-2-thione
  • 3-Pivaloylthiazolidine-2-thione

Comparison: 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one is unique due to its specific structural features, such as the presence of a thioxothiazolidine ring and a dimethylpropanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged for specific applications .

Properties

IUPAC Name

2,2-dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS2/c1-8(2,3)6(10)9-4-5-12-7(9)11/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFBZLPXTOTDIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of NaH (60 percent, 1.06 g, 26.5 mmol) in dry THF (10 mL) cooled at zero degrees C was added a solution of 2-mercaptothiazoline (3.0 g, 25.17 mmol) in dry THF (20 mL) followed by stirring at zero degrees C for 10 minutes. To the mixture was added trimethylacetyl chloride (3.1 mL, 25.17 mmol), the resultant mixture was then stirred at 25° C. for two hours. Water was added to the reaction mixture followed by extraction with ethyl acetate (100 mL), dry over anhydrous Na2SO4, and removal of the solvent in vacuo to give a crude product. Flash column chromatography of the crude product (silica gel, 17 percent ethyl ether in petroleum ether) afforded Compound 226 (4.68 g, 91 percent): pale-yellow solid; mp 48°-50° C.; Rf =0.19 (silica, 17 percent ethyl ether in petroleum ether); IR (CHCl3) νmax 2980, 1808, 1738, 1480, 1463, 1396, 1388, 1286, 1251, 1139, 1044, 1003, 874 cm-1 ; 1H NMR (300 MHz, CDCl3) δ 4.21 (t, J=7.3 Hz, 2 H, NCH2CH2S), 3.51 (t, J=7.3 Hz, 2 H, NCH2CH2S), 1.41 (s, 9 H, C(CH3)3); MS (FAB+) m/e (rel intensity) 204 (M+H, 100), 120 (27); HRMS for C8H14NOS2 (M+H), calcd 204.0517, found 204.0500.
Name
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
91%

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